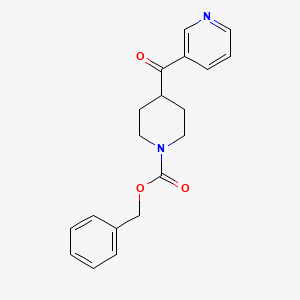
Benzyl 4-(pyridine-3-carbonyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 4-(pyridine-3-carbonyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyridine ring, and a benzyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(pyridine-3-carbonyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-cyanopyridine with toluene to form 4-benzylpyridine, followed by catalytic hydrogenation of the pyridine ring . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems could be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Benzyl 4-(pyridine-3-carbonyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation is a common reduction reaction for this compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and pyridine rings.
Common Reagents and Conditions
Oxidation: m-CPBA is commonly used for epoxidation reactions.
Reduction: Catalytic hydrogenation typically involves the use of palladium or rhodium catalysts.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield epoxides, while catalytic hydrogenation can produce reduced forms of the compound.
科学的研究の応用
Benzyl 4-(pyridine-3-carbonyl)piperidine-1-carboxylate has several scientific research applications:
作用機序
The mechanism of action of Benzyl 4-(pyridine-3-carbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, the benzyl-piperidine group is known to inhibit cholinesterase receptors by binding to the catalytic site and interacting with key amino acids such as Trp84 and Phe330 . This interaction can modulate neurotransmitter levels and has implications for treating neurological conditions.
類似化合物との比較
Similar Compounds
4-Benzylpiperidine: Acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine.
Benzyl 3-pyrroline-1-carboxylate: Used in the synthesis of pharmaceutical products and has different biological activities.
Uniqueness
Benzyl 4-(pyridine-3-carbonyl)piperidine-1-carboxylate is unique due to its combined structural features of a piperidine ring, a pyridine ring, and a benzyl ester group. This combination provides distinct chemical reactivity and potential for diverse applications in scientific research.
特性
CAS番号 |
148148-49-6 |
|---|---|
分子式 |
C19H20N2O3 |
分子量 |
324.4 g/mol |
IUPAC名 |
benzyl 4-(pyridine-3-carbonyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H20N2O3/c22-18(17-7-4-10-20-13-17)16-8-11-21(12-9-16)19(23)24-14-15-5-2-1-3-6-15/h1-7,10,13,16H,8-9,11-12,14H2 |
InChIキー |
IMFFALCXOYXEKL-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C(=O)C2=CN=CC=C2)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


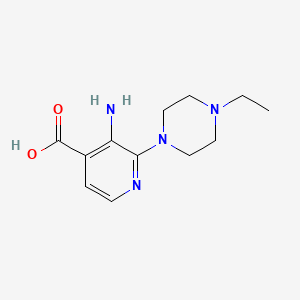
![Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13488197.png)

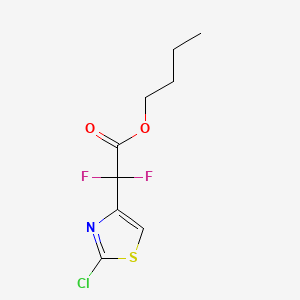

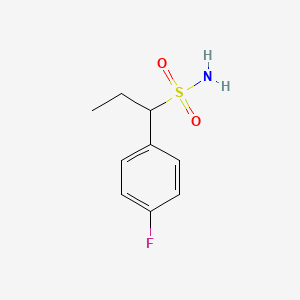
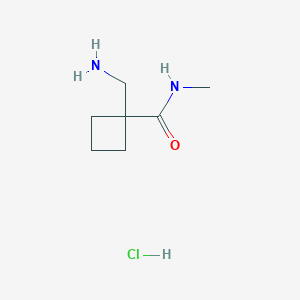
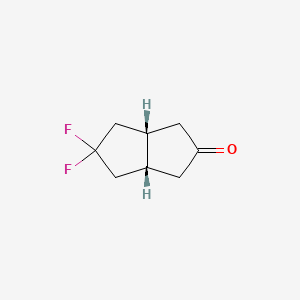
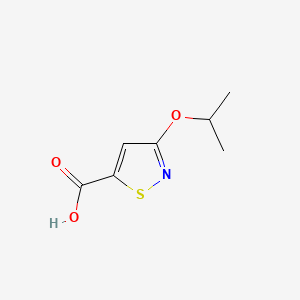

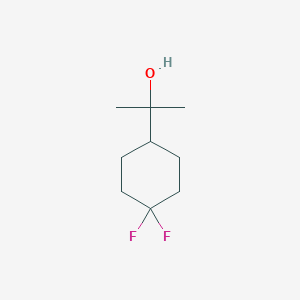
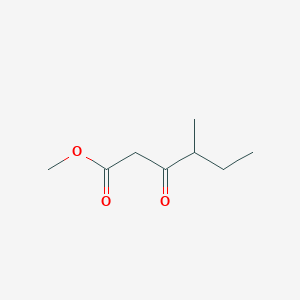
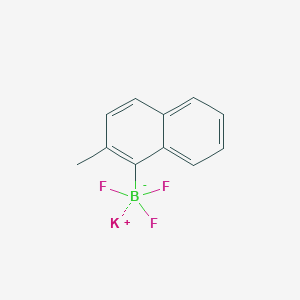
![Tert-butyl (2-azabicyclo[4.1.0]heptan-6-YL)carbamate](/img/structure/B13488290.png)
